

Albifylline (CAS Number: 107767-55-5): A Technical Whitepaper

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Compound of Interest

Compound Name: Albifylline

Cat. No.: B1666809

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Abstract

Albifylline (CAS: 107767-55-5), a xanthine derivative also known as A 81-3138 and HWA-138, has demonstrated potential as an anti-inflammatory and anti-asthmatic agent. Research, primarily in preclinical models, indicates its efficacy in mitigating the inflammatory cascade associated with hemorrhagic shock. This technical guide provides a comprehensive overview of the existing research on **Albifylline**, including its chemical properties, pharmacological effects, and the underlying mechanism of action. Detailed experimental protocols for key studies are presented, alongside a quantitative summary of research findings. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics targeting inflammatory and ischemic conditions.

Introduction

Albifylline is a synthetic xanthine derivative that has been investigated for its pharmacological properties, particularly in the context of inflammatory responses and microcirculatory disorders. [1][2] Structurally similar to pentoxifylline, **Albifylline** has been shown to exert significant protective effects in models of hemorrhagic shock by reducing leukocyte adhesion to the vascular endothelium and improving microvascular blood flow.[1][3] Although its clinical development was discontinued after Phase 1 trials, the compound remains a subject of

scientific interest for its potential therapeutic applications and as a tool to understand the complex signaling pathways involved in inflammation and vascular function.[4]

Chemical and Physical Properties

Albifylline is characterized by the following properties:

Property	Value	Reference
CAS Number	107767-55-5	[1]
Chemical Formula	C13H20N4O3	[1]
Molecular Weight	280.33 g/mol	[1]
IUPAC Name	1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione	[2][5]
Synonyms	A 81-3138, HWA-138	[6]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Pharmacological Effects and Mechanism of Action

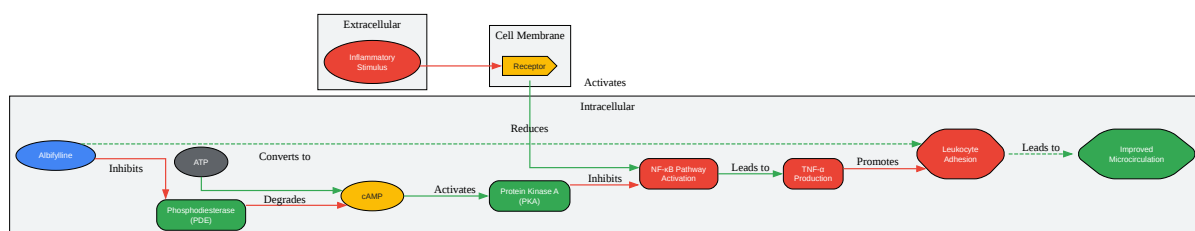
The primary pharmacological effect of **Albifylline** observed in preclinical studies is the attenuation of the inflammatory response and improvement of microcirculation, particularly in the context of hemorrhagic shock.[1][3]

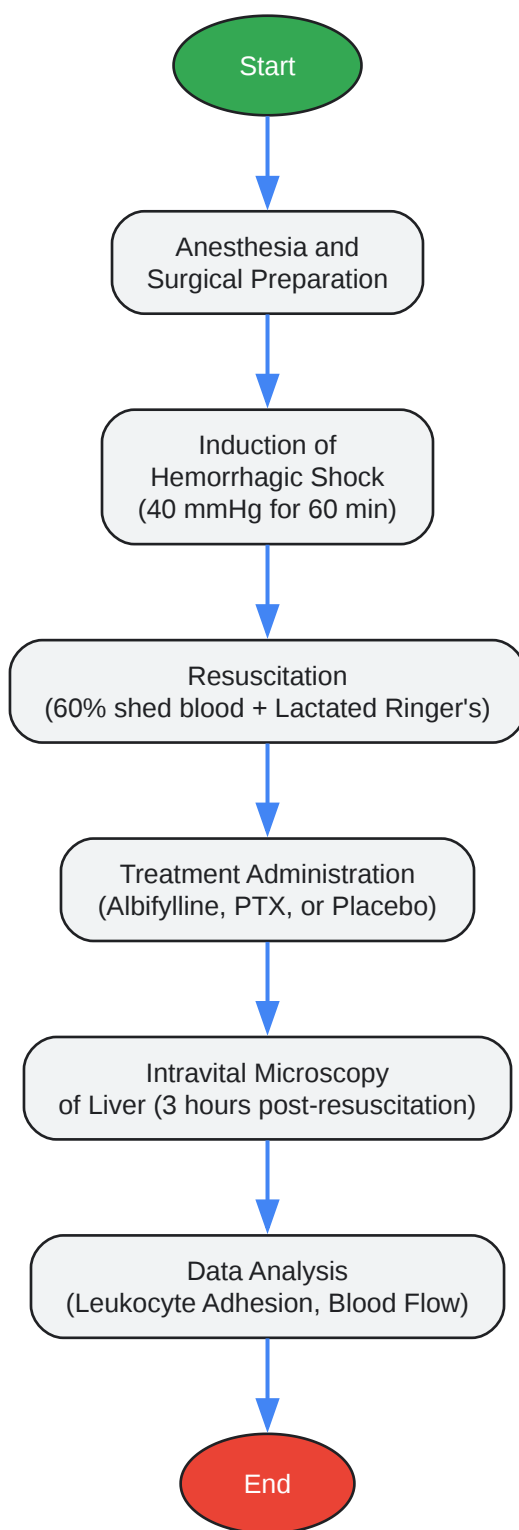
Inhibition of Leukocyte Adhesion and Improvement of Microvascular Blood Flow

In a key study utilizing a rat model of hemorrhagic shock, **Albifylline** was shown to significantly reduce the adhesion of leukocytes to the sinusoidal endothelium of the liver.[3] This effect is crucial as excessive leukocyte adhesion is a hallmark of the inflammatory response following ischemia-reperfusion injury and contributes to tissue damage. Concurrently, **Albifylline** was observed to improve microvascular blood flow.[3]

Proposed Mechanism of Action: Phosphodiesterase Inhibition

As a xanthine derivative, **Albifylline** is hypothesized to act as a phosphodiesterase (PDE) inhibitor. This mechanism is shared with its structural analog, pentoxifylline. Inhibition of PDEs leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF- α). The reduction in TNF- α is a key factor in diminishing the expression of adhesion molecules on endothelial cells and leukocytes, thereby reducing leukocyte adhesion.





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